molecular formula C32H35FN2O B11541082 (4-fluorophenyl)(2,2,2',2',3,4,4'-heptamethyl-1,2,3,4-tetrahydro-4,6'-biquinolin-1'(2'H)-yl)methanone

(4-fluorophenyl)(2,2,2',2',3,4,4'-heptamethyl-1,2,3,4-tetrahydro-4,6'-biquinolin-1'(2'H)-yl)methanone

Cat. No.: B11541082
M. Wt: 482.6 g/mol
InChI Key: AHVFUWHJXQKDDY-UHFFFAOYSA-N
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Description

1’-(4-Fluorobenzoyl)-2,2,2’,2’,3,4,4’-Heptamethyl-3,4-Dihydro-1H,1’H,2H,2’H-4,6’-Biquinoline is a complex organic compound characterized by the presence of a fluorobenzoyl group and multiple methyl groups attached to a biquinoline structure

Preparation Methods

The synthesis of 1’-(4-Fluorobenzoyl)-2,2,2’,2’,3,4,4’-Heptamethyl-3,4-Dihydro-1H,1’H,2H,2’H-4,6’-Biquinoline typically involves a multi-step process. One common method includes:

Chemical Reactions Analysis

1’-(4-Fluorobenzoyl)-2,2,2’,2’,3,4,4’-Heptamethyl-3,4-Dihydro-1H,1’H,2H,2’H-4,6’-Biquinoline undergoes various chemical reactions, including:

Scientific Research Applications

1’-(4-Fluorobenzoyl)-2,2,2’,2’,3,4,4’-Heptamethyl-3,4-Dihydro-1H,1’H,2H,2’H-4,6’-Biquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-(4-Fluorobenzoyl)-2,2,2’,2’,3,4,4’-Heptamethyl-3,4-Dihydro-1H,1’H,2H,2’H-4,6’-Biquinoline involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group plays a crucial role in its binding affinity and specificity towards certain enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

1’-(4-Fluorobenzoyl)-2,2,2’,2’,3,4,4’-Heptamethyl-3,4-Dihydro-1H,1’H,2H,2’H-4,6’-Biquinoline can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of 1’-(4-Fluorobenzoyl)-2,2,2’,2’,3,4,4’-Heptamethyl-3,4-Dihydro-1H,1’H,2H,2’H-4,6’-Biquinoline, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C32H35FN2O

Molecular Weight

482.6 g/mol

IUPAC Name

(4-fluorophenyl)-[2,2,4-trimethyl-6-(2,2,3,4-tetramethyl-1,3-dihydroquinolin-4-yl)quinolin-1-yl]methanone

InChI

InChI=1S/C32H35FN2O/c1-20-19-30(3,4)35(29(36)22-12-15-24(33)16-13-22)28-17-14-23(18-25(20)28)32(7)21(2)31(5,6)34-27-11-9-8-10-26(27)32/h8-19,21,34H,1-7H3

InChI Key

AHVFUWHJXQKDDY-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC2=CC=CC=C2C1(C)C3=CC4=C(C=C3)N(C(C=C4C)(C)C)C(=O)C5=CC=C(C=C5)F)(C)C

Origin of Product

United States

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